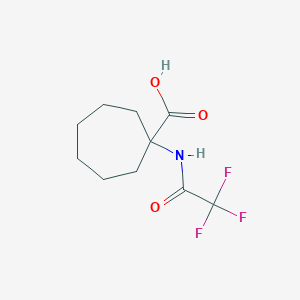

1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid

Description

1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C10H14F3NO3. This compound is characterized by the presence of a trifluoroacetamido group attached to a cycloheptane ring, which is further connected to a carboxylic acid group. The trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific research fields .

Properties

Molecular Formula |

C10H14F3NO3 |

|---|---|

Molecular Weight |

253.22 g/mol |

IUPAC Name |

1-[(2,2,2-trifluoroacetyl)amino]cycloheptane-1-carboxylic acid |

InChI |

InChI=1S/C10H14F3NO3/c11-10(12,13)7(15)14-9(8(16)17)5-3-1-2-4-6-9/h1-6H2,(H,14,15)(H,16,17) |

InChI Key |

USHYUTPYZQNKNV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(C(=O)O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (lithium aluminum hydride), and nucleophiles (amines, thiols).

Scientific Research Applications

1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity through binding interactions.

Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid can be compared with other similar compounds:

Biological Activity

1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid

- Molecular Formula : C9H12F3NO3

- CAS Number : 151159-28-3

- Molecular Weight : 239.2 g/mol

Biological Activity Overview

The biological activity of 1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid has been explored in various contexts:

1. Antimicrobial Properties

Research indicates that compounds containing trifluoroacetamido groups exhibit significant antimicrobial activity. A study demonstrated that structural modifications in similar compounds could enhance their efficacy against specific bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory Effects

In vitro studies have shown that derivatives of cycloheptane carboxylic acids can modulate inflammatory pathways. For instance, compounds with similar structures have been reported to inhibit the expression of pro-inflammatory cytokines in activated macrophages . This suggests that 1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid may also possess anti-inflammatory properties.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. For example, cycloheptane derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), which are critical in the synthesis of inflammatory mediators .

Case Studies and Research Findings

The mechanisms through which 1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid exerts its biological effects are not fully elucidated but may involve:

- Interaction with Cellular Signaling Pathways : The trifluoroacetamido group may influence cellular signaling pathways related to inflammation and immune response.

- Enzyme Binding : The structural conformation allows for effective binding to target enzymes, inhibiting their activity and altering metabolic processes.

Q & A

Q. What are the common synthetic routes for 1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via coupling reactions between cycloheptane-1-carboxylic acid derivatives and trifluoroacetamide groups. A key approach involves activating the carboxylic acid moiety using coupling agents like EDCI/HOBt or Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate in THF) to facilitate amide bond formation . Optimization includes controlling stoichiometry (1:1 molar ratio), solvent selection (polar aprotic solvents like THF or DMF), and reaction time (2–4 hours at room temperature). Post-synthesis purification via silica gel chromatography with gradients of ethyl acetate/hexane is standard .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Look for signals corresponding to the trifluoroacetamido group (δ ~7.15–8.20 ppm for NH in DMSO-d6) and cycloheptane protons (δ ~1.06–2.21 ppm). The carboxylic acid proton is typically absent due to exchange broadening but confirmed via DEPT-135 .

- Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]+ should align with the calculated molecular weight (C10H14F3NO3: 277.22 g/mol).

- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H) confirm functional groups .

Advanced Research Questions

Q. How does the conformational flexibility of the cycloheptane ring influence the compound’s reactivity and biological interactions?

Methodological Answer: The seven-membered ring adopts a boat-chair conformation, which affects steric accessibility of the trifluoroacetamido group. Computational modeling (DFT or MD simulations) can predict energy barriers for ring flipping (~5–10 kcal/mol), while NOESY NMR experiments reveal spatial proximity between axial protons and the amide group, critical for designing derivatives with enhanced binding to biological targets .

Q. What strategies address low yields in coupling reactions involving the trifluoroacetamido group?

Methodological Answer: Low yields (<50%) often stem from steric hindrance or poor nucleophilicity of the amine. Solutions include:

- Pre-activation : Convert the carboxylic acid to an acyl chloride using SOCl2 prior to amide coupling.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) to minimize decomposition .

- Protecting groups : Temporarily protect the cycloheptane carboxylic acid with tert-butyl esters to improve solubility .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities or stereochemical variations. Implement:

- HPLC purity checks : Ensure >95% purity via C18 reverse-phase chromatography.

- Enantiomeric resolution : Use chiral columns (Chiralpak IA) to isolate R/S isomers and test individually .

- Dose-response assays : Compare IC50 values across multiple cell lines to identify context-dependent effects .

Critical Analysis of Contradictory Evidence

- Stereochemical Control : highlights stereoselective fluorination via enzymatic resolution, while uses non-chiral Mitsunobu conditions. Researchers must choose methods based on desired enantiopurity .

- Biological Activity : reports anti-inflammatory potential, but lack of in vivo data in other studies necessitates caution. Cross-validation using knockout models (e.g., COX-2 inhibitors) is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.